N-(2,3-dimethylphenyl)-3-oxobutanamide

Description

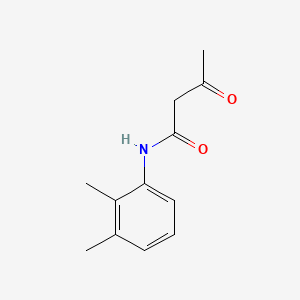

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-4-6-11(10(8)3)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBRPUWVDHSZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204507 | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55909-76-7, 80357-48-8 | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylphenyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 2,3 Dimethylphenyl 3 Oxobutanamide and Its Derivatives

Chemo- and Regioselective Synthetic Approaches for N-(2,3-Dimethylphenyl)-3-Oxobutanamide

Chemo- and regioselectivity are crucial in the synthesis of this compound derivatives, as the molecule possesses multiple reactive sites, including the active methylene (B1212753) group (C2), the carbonyl group (C3), and the aromatic ring. The strategic manipulation of these sites allows for the creation of diverse and complex molecular structures.

A primary example of regioselectivity involves reactions at the active methylene group. For instance, in the synthesis of hydrazone derivatives from the related N-(2,4-dimethylphenyl)-3-oxobutanamide, diazonium salts are coupled specifically at this active methylene position. researchgate.net This type of azo coupling reaction, conducted in aqueous ethanol (B145695) with sodium acetate (B1210297), demonstrates precise control, leading to the formation of hydrazones rather than undergoing reactions at other potential sites. researchgate.net

The substitution pattern on the N-aryl ring significantly influences the chemo- and regioselectivity of multicomponent reactions. In studies involving various N-aryl-3-oxobutanamides, the presence and nature of ortho-substituents dictate the reaction pathway. beilstein-journals.orgnih.gov For example, a three-component reaction between 5-amino-3-methylisoxazole, salicylaldehyde, and an N-aryl-3-oxobutanamide can yield different heterocyclic scaffolds depending on the reaction conditions and the aryl substituents. beilstein-journals.orgnih.gov N-aryl-3-oxobutanamides with non-oxygen-containing ortho-substituents, such as the 2,3-dimethylphenyl group, have been shown to favor the formation of specific isoxazolo[5,4-b]pyridine-5-carboxamides under certain catalytic conditions. beilstein-journals.org This directing effect underscores the importance of the aryl substitution in controlling the chemical and regional outcome of complex transformations.

Furthermore, novel chemo- and regioselective transformations have been developed using hypervalent iodine reagents. A reaction of 3-oxo-butanamides with (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a Lewis acid like zinc(II) chloride results in an unexpected oxidative cleavage of the C2-C3 carbon-carbon bond. beilstein-journals.org This method selectively yields 2,2-dihalo-N-phenylacetamides, demonstrating a unique reactivity pathway that diverges from typical reactions at the active methylene or carbonyl groups. beilstein-journals.org Such selective bond-cleavage reactions open new avenues for the synthesis of difunctionalized acetamides from readily available 3-oxobutanamide precursors.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of solvent-free conditions, microwave assistance, and recyclable catalysts.

One of the most effective green approaches is the use of microwave-assisted synthesis. ajrconline.orgyoutube.com This technique significantly accelerates reaction rates, often reducing reaction times from many hours to mere minutes, which leads to substantial energy savings. youtube.com For the synthesis of related acetamides, microwave irradiation has been shown to produce higher yields in shorter times compared to conventional heating methods. youtube.comnih.gov

Solvent-free synthesis is another cornerstone of green chemistry applicable to this compound. The reaction of anilines with acetoacetic esters can be performed without a solvent, often with the aid of a solid catalyst. For example, the synthesis of N,N'-dialkylureas from the reaction of aliphatic amines with acetoacetanilide (B1666496) has been successfully achieved in the presence of a zeolite catalyst under solvent-free conditions. sciencepublishinggroup.com Similarly, nano-rod shaped basic Al2O3 has been used as a recyclable catalyst for N-formylation of amines under solvent-free conditions, a principle that can be extended to acetoacetylation. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and reaction times. Key parameters for optimization include catalyst choice, solvent, temperature, and reaction methodology (e.g., conventional heating vs. sonication or microwave irradiation).

In multicomponent reactions involving N-aryl-3-oxobutanamides, the choice of catalyst and energy input method can dramatically switch the reaction outcome and yield. A study on the heterocyclization of 5-amino-3-methylisoxazole, salicylaldehyde, and N-(2-methoxyphenyl)-3-oxobutanamide systematically varied these conditions. nih.gov While refluxing in high-boiling solvents led to resinification, the use of Lewis acid catalysts at room temperature proved effective. Ytterbium triflate (Yb(OTf)₃) was identified as a superior catalyst to Scandium triflate (Sc(OTf)₃) for one of the synthetic pathways. nih.gov Ultrasonic activation was also found to be a critical parameter, leading to completely different product selectivity compared to silent, stirred reactions. nih.gov

| Catalyst | Catalyst Amount (mol %) | Product Yield (%) |

|---|---|---|

| Sc(OTf)₃ | 2 | 27 |

| Sc(OTf)₃ | 5 | 62 |

| Sc(OTf)₃ | 10 | 58 |

| Yb(OTf)₃ | 5 | 69 |

| Yb(OTf)₃ | 10 | 65 |

Another study focused on the novel synthesis of 2,2-dihalo-N-phenylacetamides from 3-oxo-N-phenylbutanamide optimized the reaction by screening Lewis acids, solvents, and reagent stoichiometry. beilstein-journals.org The best results were achieved using 1.3 equivalents of (diacetoxyiodo)benzene (DIB) and 1.5 equivalents of zinc(II) chloride (ZnCl₂) in dioxane at room temperature for one hour. beilstein-journals.org This highlights the importance of fine-tuning multiple variables to achieve high efficiency.

| Entry | Lewis Acid | Solvent | Yield (%) |

|---|---|---|---|

| 1 | FeCl₃ | CH₃CN | 65 |

| 2 | FeCl₃ | Dioxane | 82 |

| 3 | ZnCl₂ | Dioxane | 85 |

| 4 | AlCl₃ | Dioxane | 73 |

| 5 | ZnCl₂ | DMF | 80 |

| 6 | ZnCl₂ | THF | 75 |

For the fundamental synthesis of acetoacetanilides, a general procedure involves heating the corresponding amine and a β-keto ester, such as ethyl acetoacetate (B1235776), at 80 °C for 12 hours in a sealed vial. chemicalbook.com The optimization of such basic procedures can involve exploring different acetoacetylating agents (e.g., diketene (B1670635), methyl acetoacetate) and catalysts to improve yield and reduce reaction time.

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral analogs of this compound, particularly those with a stereocenter at the α- or β-position, is of significant interest for applications in asymmetric synthesis and medicinal chemistry. The primary challenge in synthesizing α-substituted chiral β-ketoamides is the potential for racemization via keto-enol tautomerization. nih.gov

Several advanced strategies have been developed to overcome this challenge and produce enantioenriched β-ketoamides. One innovative method involves a researchgate.netresearchgate.net-sigmatropic sulfonium (B1226848) rearrangement mediated by a chiral sulfinimine. nih.gov This approach allows for the transfer of chirality from the sulfur atom to the carbon atom, yielding enantioenriched β-ketoamides with high stereoselectivity and broad functional group tolerance directly from unfunctionalized amide substrates. nih.gov

Another common and effective approach relies on the use of chiral auxiliaries. For instance, chiral alcohols or amines can be reacted with 2,2,6-trimethyl-1,3-dioxin-4-one, a stable and crystalline acetylketene equivalent. researchgate.net This reaction, typically carried out in refluxing tetrahydrofuran, provides a mild and high-yielding route to chiral β-keto esters and β-ketoamides. researchgate.net The use of chiral amines, in this case a chiral analog of 2,3-dimethylaniline (B142581), would lead directly to the desired chiral N-aryl-3-oxobutanamide derivative. Common approaches often rely on chiral auxiliaries for diastereoselective acylation strategies. researchgate.net

Catalytic asymmetric methods are also at the forefront of stereoselective synthesis. Chiral metal complexes, such as a scandium(III) N,N'-dioxide complex, can catalyze the enantioselective homologation of ketones with α-diazo esters to afford optically active β-keto esters with an all-carbon quaternary center. organic-chemistry.org While this method produces β-keto esters, the principles of using a chiral Lewis acid catalyst could be adapted for the synthesis of chiral β-ketoamides.

Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies

The synthesis of deuterated or otherwise isotopically labeled this compound is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative mass spectrometry. nih.govresearchgate.netnih.gov The two main strategies for isotopic labeling are direct isotopic exchange on the final molecule or the step-by-step construction of the molecule from labeled precursors. researchgate.net

For this compound, the protons on the active methylene group (C2) are acidic and thus susceptible to direct hydrogen-deuterium (H/D) exchange. This can be achieved by treating the compound with a deuterium (B1214612) source like D₂O under basic or acidic conditions. However, this method can be complicated by incomplete exchange or exchange at unintended positions.

A more controlled approach is the synthesis from isotopically labeled starting materials. researchgate.net For example, deuterated 2,3-dimethylaniline could be reacted with diketene or ethyl acetoacetate to introduce the label specifically onto the aromatic ring. Conversely, using a deuterated acetoacetylating agent would place the label on the butanamide chain. Synthesizing deuterated enaminones, which are related structures, has been accomplished using deuterated reagents like Me₂NCD(OMe)₂. nih.gov However, a significant challenge noted in these syntheses is the erosion of the isotopic label due to exchange with protic species generated during the reaction. nih.gov This suggests that anhydrous conditions and non-protic solvents are critical for maintaining high isotopic integrity.

Late-stage deuteration is an emerging strategy that can be applied to complex molecules. soton.ac.uk For mechanistic studies involving kinetic isotope effects, precise, high-enrichment labeling at specific sites (e.g., the C2 methylene or C3 carbonyl) is required. This often necessitates a multi-step synthetic approach, building the molecule from simple, commercially available labeled precursors to ensure the label's exact location and enrichment. uea.ac.uk

Mechanistic Investigations of Chemical Reactivity and Transformations of N 2,3 Dimethylphenyl 3 Oxobutanamide

Tautomerism and Isomerization Dynamics in N-(2,3-Dimethylphenyl)-3-Oxobutanamide

This compound, like other β-dicarbonyl compounds, can exist as a mixture of tautomeric forms in equilibrium. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.orglibretexts.org For this molecule, the primary equilibrium is the keto-enol tautomerism, involving the interconversion of the β-ketoamide and its corresponding enol forms.

The keto tautomer is the standard representation, this compound. The enol tautomer , (Z)-N-(2,3-dimethylphenyl)-3-hydroxybut-2-enamide, is formed by the migration of a proton from the α-carbon (the carbon between the two carbonyl groups) to the ketone oxygen. masterorganicchemistry.com The equilibrium between these two forms can be catalyzed by either acid or base. masterorganicchemistry.com Generally, for simple ketones, the keto form is overwhelmingly favored. libretexts.org However, in β-dicarbonyl systems, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nearby amide carbonyl oxygen, creating a stable six-membered pseudo-ring. Further stabilization is achieved through conjugation of the C=C double bond with the carbonyl group. masterorganicchemistry.com

The position of the equilibrium is sensitive to several factors, as detailed in the table below. For instance, studies on the related compound acetoacetic acid show that the percentage of the enol tautomer can range from less than 2% in polar solvents like D₂O to 49% in nonpolar solvents like CCl₄, where intramolecular hydrogen bonding is more favorable. masterorganicchemistry.com While X-ray crystallography has shown that the parent compound, acetoacetanilide (B1666496), crystallizes as the keto-amide tautomer, the specific equilibrium for the 2,3-dimethylphenyl derivative in various states would require dedicated spectroscopic analysis. wikipedia.orgnih.gov

A secondary, less common tautomerism, amide-imidol tautomerism, could also occur, involving the migration of the amide proton to the amide carbonyl oxygen to form an imidic acid, N-(2,3-dimethylphenyl)-3-oxobutanimidic acid.

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Nonpolar solvents favor the enol form. | Nonpolar solvents do not compete for hydrogen bonding, thus favoring the intramolecularly hydrogen-bonded enol tautomer. masterorganicchemistry.com |

| Hydrogen Bonding | Intramolecular H-bonding stabilizes the enol form. | The formation of a stable six-membered ring via a hydrogen bond between the enol's -OH and the amide's C=O is a significant stabilizing factor. masterorganicchemistry.com |

| Conjugation | Resonance stabilizes the enol form. | The C=C double bond of the enol is in conjugation with the carbonyl group, providing resonance stabilization. masterorganicchemistry.com |

| Aromaticity | Can favor the enol form if it leads to an aromatic system. | While not directly applicable to the core tautomerism here, in cyclic systems like phenol, the enol form is completely dominant because it is aromatic. masterorganicchemistry.com |

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The dual functionality of this compound endows it with both nucleophilic and electrophilic character, allowing it to react with a wide range of chemical partners.

Nucleophilic Character: The primary source of nucleophilicity is the α-carbon (the CH₂ group flanked by the two carbonyls). The protons on this carbon are acidic (pKa ≈ 10.7 for acetoacetanilide) due to the electron-withdrawing effect of both adjacent carbonyl groups, which stabilize the resulting conjugate base (an enolate) by resonance. nih.gov Treatment with a suitable base, such as sodium ethoxide or the stronger lithium diisopropylamide (LDA), generates the corresponding enolate anion. libretexts.orglibretexts.org This enolate is a potent carbon nucleophile, capable of attacking various electrophiles in reactions like alkylations and acylations.

Electrophilic Character: The molecule possesses multiple electrophilic centers. The two carbonyl carbons (one ketonic, one amidic) are electron-deficient due to the high electronegativity of the oxygen atoms and are thus susceptible to attack by nucleophiles. Ketones are generally reactive towards both strong and weak nucleophiles. noaa.gov The amide function can react with specific reagents; for example, mixing amides with dehydrating agents can yield the corresponding nitrile. nih.govnoaa.gov Furthermore, the aromatic ring of the 2,3-dimethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the amide group (-NHCOR) is a moderately activating, ortho-, para-directing group, which would compete with the directing effects of the two methyl groups.

Table 2: Reactive Centers in this compound

| Reactive Center | Chemical Nature | Common Reactions |

|---|---|---|

| α-Methylene (C2) | Acidic; Nucleophilic (as enolate) | Deprotonation, Alkylation, Acylation, Condensation |

| Ketone Carbonyl (C3) | Electrophilic | Nucleophilic addition, Condensation, Reduction |

| Amide Carbonyl (C1) | Electrophilic | Nucleophilic acyl substitution, Hydrolysis, Reduction |

| Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) |

| Amide N-H | Acidic | Deprotonation, reaction with diazo compounds nih.gov |

Cyclization and Condensation Reactions Leading to Heterocyclic Systems from this compound

The presence of a 1,3-dicarbonyl motif makes this compound an exceptionally versatile building block for the synthesis of a wide variety of heterocyclic compounds. These reactions often involve an initial condensation at the active methylene (B1212753) group followed by an intramolecular cyclization.

Synthesis of Quinolones: In the presence of a strong acid like sulfuric acid, acetoacetanilides can undergo intramolecular cyclization via dehydration to yield 4-methyl-2-quinolone derivatives. wikipedia.org

Synthesis of Pyridines and Pyrans: Multicomponent reactions are a powerful tool for building complex rings. For example, the reaction of an acetoacetanilide derivative with an aldehyde and a cyanomethylene reagent like malononitrile (B47326) can lead to either 4H-pyran or 1,4-dihydropyridine (B1200194) derivatives, depending on the catalyst used (e.g., triethylamine (B128534) for pyrans, ammonium (B1175870) acetate (B1210297) for dihydropyridines). nih.govraco.cat

Synthesis of Thiophenes and Thiazoles: The active methylene group can be functionalized and then used to construct sulfur-containing heterocycles. For instance, reaction with phenyl isothiocyanate can introduce a thiocarbamoyl group. This intermediate can then be reacted with α-halo carbonyl compounds, such as ethyl chloroacetate (B1199739) or chloroacetonitrile, to furnish substituted thiophenes and thiazoles, respectively. sciencepublishinggroup.comresearchgate.net Another route to thiophenes involves the Gewald reaction, where the β-ketoamide is reacted with malononitrile and elemental sulfur in the presence of a base. researchgate.net

Synthesis of Diazepines: Condensation of the β-ketoamide with bifunctional nucleophiles like ethylenediamine (B42938) in the presence of an acid catalyst can lead to the formation of seven-membered rings, such as 1,4-diazepine derivatives. sciencepublishinggroup.com

Synthesis of Hydrazones for Further Cyclization: The active methylene group readily couples with diazonium salts in a reaction known as azo coupling. The resulting products exist predominantly as the more stable hydrazone tautomer. wikipedia.orgresearchgate.net These hydrazones are themselves valuable intermediates for synthesizing other heterocyclic systems, such as pyridazines. raco.catresearchgate.net

Table 3: Heterocyclic Systems from this compound

| Heterocyclic System | Key Reagents | Reaction Type |

|---|---|---|

| 4-Methyl-2-Quinolone | Sulfuric acid | Intramolecular cyclization/dehydration wikipedia.org |

| 1,4-Dihydropyridines | Aromatic aldehyde, malononitrile, ammonium acetate | Hantzsch-like multicomponent reaction nih.govraco.cat |

| 4H-Pyrans | Aromatic aldehyde, malononitrile, triethylamine | Multicomponent reaction nih.gov |

| Thiophenes | Sulfur, malononitrile, base (Gewald) or α-halo ketones/esters on a thiocarbamoyl intermediate | Condensation/cyclization sciencepublishinggroup.comresearchgate.net |

| Thiazoles | Phenyl isothiocyanate, then chloroacetonitrile | Condensation/cyclization sciencepublishinggroup.comresearchgate.net |

| 1,4-Diazepines | Ethylenediamine, acetic acid | Condensation/cyclization sciencepublishinggroup.com |

| Pyridazines | Diazonium salt, then malononitrile | Azo coupling followed by cyclization raco.catresearchgate.net |

Metal-Mediated and Catalytic Transformations Involving this compound

The β-ketoamide functionality can act as a bidentate ligand, coordinating to metal ions through the two carbonyl oxygen atoms, particularly in its enolate form. This coordination can influence the molecule's reactivity and is a key feature in many catalytic processes.

The formation of metal complexes with related aroylhydrazone and oxindole (B195798) derivatives has been shown to be crucial for their biological activities, with the keto-enol tautomeric equilibrium playing a key role in the coordination and subsequent reactivity. frontiersin.orgresearchgate.net For this compound, chelation to a metal center would increase the acidity of the remaining α-proton and could facilitate reactions by bringing reactants into proximity within the metal's coordination sphere.

Lewis acid catalysts, such as ytterbium triflate, have been shown to alter the reaction pathways of related N-aryl-3-oxobutanamides in multicomponent reactions, directing the outcome towards different heterocyclic products.

Furthermore, the aryl-amide structure is a suitable handle for modern catalytic cross-coupling reactions. While specific examples for this compound are not detailed in the provided literature, related systems undergo transformations like the palladium-catalyzed Heck-Matsuda reaction, which involves the arylation of alkenes. researchgate.net Such catalytic methods could potentially be used to further functionalize the molecule, for example, by coupling at the aromatic ring.

Table 4: Examples of Metal and Catalytic Influence

| Catalyst/Metal | Transformation Type | Potential Effect on this compound |

|---|---|---|

| Lewis Acids (e.g., Yb(OTf)₃) | Reaction pathway control | Directing selectivity in multicomponent reactions to form specific heterocycles. |

| Transition Metals (e.g., Cu(II), Zn(II)) | Chelation/Complexation | Formation of stable metal-enolate complexes, activating the molecule for further reactions. frontiersin.org |

| Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Cross-Coupling Reactions | Arylation or other C-C bond formations, likely at the aromatic ring (Heck, Suzuki, etc.). researchgate.net |

Photochemical and Radiolytic Degradation Pathways of this compound

Specific studies on the photochemical and radiolytic degradation of this compound were not found in the provided search results. However, the degradation pathways can be inferred from studies on structurally related compounds, such as other amides and aromatic molecules, in aqueous solutions. inl.govnih.gov

Radiolytic Degradation: The radiolysis of water by ionizing radiation (such as gamma rays) produces a mixture of highly reactive species, primarily hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H). nih.gov The degradation of this compound would be initiated by the attack of these species.

Hydroxyl Radical (•OH) Attack: The •OH radical is a powerful, non-selective oxidant. It can attack the aromatic ring, leading to the formation of hydroxylated derivatives (phenols). It can also abstract hydrogen atoms from the aliphatic parts of the molecule, such as the acetyl methyl group, the methylene bridge, or the aryl methyl groups, creating carbon-centered radicals.

Hydrated Electron (e⁻aq) Attack: The hydrated electron is a strong reducing agent. It can react with the carbonyl groups or the amide linkage, potentially leading to bond cleavage.

Subsequent reactions of the initial radical intermediates would lead to a cascade of products. Plausible degradation pathways include hydroxylation of the aromatic ring, oxidation of the methyl groups to carboxylic acids, cleavage of the amide bond (hydrolysis), and cleavage of the C-C bonds in the butanamide chain. Ultimately, with a sufficient radiation dose, this can lead to complete mineralization, the breakdown of the organic molecule into carbon dioxide, water, and inorganic ions. nih.goviaea.org

Photochemical Degradation: Information on the photochemical degradation pathways is not available in the consulted sources. In general, such degradation would depend on the molecule's ability to absorb UV light and the subsequent photochemical reactions of its excited state, which could involve bond cleavage, rearrangement, or reaction with other species like oxygen.

Table 5: Postulated Radiolytic Degradation Products

| Initial Reacting Species | Postulated Product Type | Example Structure/Fragment |

|---|---|---|

| •OH | Hydroxylated Aromatic Ring | N-(2,3-dimethyl-X-hydroxyphenyl)-3-oxobutanamide |

| •OH | Oxidized Methyl Group | N-(2-carboxy-3-methylphenyl)-3-oxobutanamide |

| e⁻aq / •OH | Amide Bond Cleavage | 2,3-dimethylaniline (B142581) and 3-oxobutanoic acid |

| •OH | Chain Cleavage | Acetic acid, 2,3-dimethylphenylacetamide |

Advanced Structural Characterization and Spectroscopic Analysis of N 2,3 Dimethylphenyl 3 Oxobutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed conformational landscape of N-(2,3-dimethylphenyl)-3-oxobutanamide in solution. This technique provides information on the connectivity of atoms and their spatial relationships, which is crucial for understanding the molecule's dynamic behavior.

A key structural feature of this compound is its potential to exist in a tautomeric equilibrium between the keto and enol forms. libretexts.orglibretexts.org This keto-enol tautomerism is a dynamic process where a proton migrates from the α-carbon (C2) to the ketone oxygen, resulting in the formation of an enol. youtube.commasterorganicchemistry.com The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH. conicet.gov.ar

Keto Form : Contains two carbonyl groups (amide and ketone).

Enol Form : Contains a hydroxyl group and a carbon-carbon double bond, stabilized by conjugation and a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the amide carbonyl oxygen. libretexts.orgconicet.gov.ar

¹H NMR spectroscopy can readily distinguish between the keto and enol tautomers. The keto form typically shows a signal for the methylene (B1212753) protons (-CH₂-) adjacent to the ketone, while the enol form exhibits a characteristic vinyl proton signal and a downfield-shifted enolic hydroxyl proton signal due to the intramolecular hydrogen bond. conicet.gov.ar The relative integration of these signals allows for the quantification of the keto-enol equilibrium. In many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a six-membered hydrogen-bonded ring, making it a major species in non-polar solvents. libretexts.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the three-dimensional structure and conformational preferences. mdpi.com NOESY detects through-space interactions between protons that are in close proximity, providing critical information about the rotation around single bonds, such as the N-aryl bond and the C-C bonds in the butanamide chain. mdpi.comnih.gov For this compound, NOESY can reveal the preferred orientation of the dimethylphenyl ring relative to the rest of the molecule.

The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and analysis of similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.0 - 9.5 | - |

| Aromatic C-H | 7.0 - 7.5 | 125 - 140 |

| Methylene (-CH₂-) (Keto Form) | 3.5 - 4.0 | 45 - 55 |

| Vinyl C-H (Enol Form) | 5.0 - 5.5 | 95 - 105 |

| Terminal Methyl (-CH₃) | 2.1 - 2.4 | 20 - 30 |

| Aromatic Methyls (-CH₃) | 2.2 - 2.5 | 15 - 25 |

| Amide Carbonyl (C=O) | - | 165 - 175 |

| Ketone Carbonyl (C=O) (Keto Form) | - | 200 - 210 |

| Enol C-OH (Enol Form) | - | 170 - 180 |

X-ray Crystallography and Single-Crystal Diffraction Studies for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's static conformation and how it packs within a crystal lattice. researchgate.net

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-(2,3-dimethylphenyl)acetamide researchgate.net and other acetoacetanilides, allows for a reliable prediction of its solid-state characteristics.

In the solid state, this compound is expected to exist predominantly in the enol form due to the stability conferred by the strong intramolecular hydrogen bond. This hydrogen bond between the enolic hydroxyl and the amide carbonyl oxygen creates a planar six-membered ring. The amide group itself is generally planar. The planarity of the molecule is further influenced by the orientation of the 2,3-dimethylphenyl ring.

The crystal structure would also be characterized by intermolecular interactions, such as hydrogen bonds involving the amide N-H group and van der Waals forces, which dictate the formation of the supramolecular architecture. researchgate.net

Table 2: Expected Crystallographic Data for this compound (Enol Form) (Based on data from analogous structures.)

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C=O (Amide) | 1.23 - 1.25 |

| C-N (Amide) | 1.32 - 1.35 |

| C=C (Enol) | 1.34 - 1.37 |

| C-O (Enol) | 1.33 - 1.36 |

| O-H···O (H-bond) | 2.5 - 2.7 |

| Bond Angles (°) ** | |

| N-C=O | 120 - 125 |

| C-N-C | 125 - 130 |

| C=C-O | 118 - 123 |

| Torsion Angles (°) ** | |

| Phenyl Ring vs. Amide Plane | Variable, influenced by packing |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure, particularly hydrogen bonding. researchgate.net

For this compound, the vibrational spectra are dominated by the characteristic bands of the amide, ketone, and aromatic functionalities. The position, shape, and intensity of these bands are sensitive to the molecule's tautomeric state.

In the keto form , distinct stretching vibrations for the amide carbonyl (Amide I band, ~1660-1680 cm⁻¹) and the ketone carbonyl (~1715-1725 cm⁻¹) would be expected. The N-H stretching vibration would appear as a sharp band around 3300-3350 cm⁻¹.

In the enol form , the intramolecular hydrogen bond significantly affects the spectral features. The N-H stretching band becomes broader and shifts to a lower frequency (3100-3250 cm⁻¹). The carbonyl stretching is also red-shifted and appears as a broad, intense band around 1600-1640 cm⁻¹, often overlapping with the C=C stretching vibration of the enol. nih.gov This single, broad absorption in the carbonyl region is a strong indicator of the hydrogen-bonded enol tautomer.

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and aromatic ring vibrations, which often give strong Raman signals. researchgate.net

Table 3: Key FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group/Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected Spectral Appearance (FT-IR) | Notes |

| N-H Stretch | 3100 - 3350 | Medium, can be broad | Frequency lowered by hydrogen bonding in the enol form. |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to medium | |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | |

| C=O Stretch (Ketone) | 1715 - 1725 | Strong, sharp | Present only in the keto tautomer. |

| C=O Stretch (Amide I) | 1660 - 1680 | Strong, sharp | Present in the keto tautomer. |

| C=O / C=C Stretch (Enol) | 1600 - 1640 | Very strong, broad | Characteristic of the intramolecularly hydrogen-bonded enol form. |

| N-H Bend (Amide II) | 1510 - 1550 | Medium to strong | |

| Aromatic Ring Stretch | 1450 - 1600 | Multiple medium to strong bands | |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like this compound.

Upon ionization, the molecule forms a protonated molecular ion [M+H]⁺. By inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), a characteristic fragmentation pattern is produced. The fragmentation of this compound is expected to proceed via several key pathways, primarily involving cleavages at the amide and keto functionalities.

Common fragmentation pathways include:

Cleavage of the amide bond : This can lead to the formation of the 2,3-dimethylaniline (B142581) ion or the 3-oxobutanamide fragment.

α-Cleavage : Cleavage of the C-C bonds adjacent to the carbonyl groups is a common route. For instance, the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•CH₃CO) is plausible.

McLafferty Rearrangement : If the molecule exists in the keto form, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene. miamioh.edu

A detailed analysis of the masses of the fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of the compound.

Table 4: Predicted ESI-MS Fragmentation Pattern for this compound (Molecular Weight: 205.25 g/mol )

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion/Neutral Loss | Fragmentation Pathway |

| 206.1 | [M+H]⁺ | Protonated molecular ion |

| 164.1 | [M+H - C₂H₂O]⁺ | Loss of ketene from the protonated molecule |

| 122.1 | [C₈H₁₂N]⁺ | Formation of protonated 2,3-dimethylaniline |

| 85.0 | [C₄H₅O₂]⁺ | Acetoacetamide (B46550) fragment cation |

| 77.1 | [C₆H₅]⁺ | Phenyl fragment (less likely, requires more energy) |

Computational Chemistry and Theoretical Studies on N 2,3 Dimethylphenyl 3 Oxobutanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of N-(2,3-dimethylphenyl)-3-oxobutanamide. nih.gov These calculations provide optimized molecular geometry and a wealth of information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, EHOMO and ELUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO) are crucial indicators of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I - A) / 2.

Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.

Molecular Electrostatic Potential (MESP) maps are another valuable output. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the oxygen atoms of the keto and amide groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack and hydrogen bond donation. nih.gov Conversely, the amide proton and aromatic protons would exhibit positive potential.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Calculated at B3LYP/6-311G+(d,p) level) This table is illustrative, based on typical values for similar compounds.

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | -6.50 | eV |

| ELUMO | -1.25 | eV |

| Energy Gap (ΔE) | 5.25 | eV |

| Ionization Potential (I) | 6.50 | eV |

| Electron Affinity (A) | 1.25 | eV |

| Electronegativity (χ) | 3.875 | eV |

| Chemical Hardness (η) | 2.625 | eV |

| Softness (S) | 0.381 | eV⁻¹ |

Density Functional Theory (DFT) for Tautomeric Equilibria and Transition States

This compound, as a β-ketoamide, can exist in a tautomeric equilibrium between the keto form and at least two enol forms (enol-amide and enol-imine). nih.gov DFT calculations are extensively used to investigate these equilibria by determining the relative stabilities of the tautomers. comporgchem.comorientjchem.org The calculations involve geometry optimization of each tautomer, followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain thermodynamic data like Gibbs free energy (G). katwacollegejournal.comresearchgate.net

Studies on analogous β-diketones and β-ketoamides consistently show that the relative stability of tautomers is highly dependent on the environment. orientjchem.orgrsc.org In the gas phase, the enol form is often stabilized by a strong intramolecular hydrogen bond. katwacollegejournal.com However, in polar solvents, the keto form can become more stable due to favorable intermolecular hydrogen bonding with solvent molecules. orientjchem.org DFT, combined with continuum solvation models like the Polarizable Continuum Model (PCM), can effectively simulate these solvent effects. orientjchem.orgcapes.gov.br

Furthermore, DFT is used to map the reaction pathway for tautomerization by locating the transition state (TS) structure connecting the keto and enol forms. orientjchem.orgresearchgate.net The energy of this transition state determines the activation energy barrier for the interconversion. Water or other protic species can act as catalysts, significantly lowering this barrier by facilitating proton transfer. nih.govnih.gov

Table 2: Illustrative DFT-Calculated Energy Differences for Keto-Enol Tautomerism of a β-Ketoamide This table is illustrative and shows typical trends observed for analogous compounds.

| Solvent | ΔG (Keto → Enol) (kcal/mol) | Activation Energy (uncatalyzed) (kcal/mol) | Activation Energy (water-assisted) (kcal/mol) |

|---|---|---|---|

| Gas Phase | -2.5 | ~30-35 | ~15-20 |

| Cyclohexane | -1.8 | ~31-36 | Not applicable |

| Methanol | +1.5 | ~32-37 | ~16-21 |

| Water | +2.8 | ~32-38 | ~17-22 |

Molecular Dynamics Simulations of this compound in Solvents and Biological Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. chimia.ch In a typical MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, DMSO). ugr.esmdpi.com The system's evolution is tracked by solving Newton's equations of motion for every atom, using a force field to describe the inter- and intramolecular forces.

MD simulations in different solvents can reveal:

Solvation Structure: By calculating radial distribution functions (RDFs), one can determine the arrangement of solvent molecules around specific atoms of the solute, identifying key interactions like hydrogen bonds. mdpi.comresearchgate.net

Hydrogen Bonding Dynamics: The stability and lifetime of hydrogen bonds between the solute and solvent can be quantified. rsc.org

Conformational Preferences: MD simulations can explore the conformational landscape of the molecule, revealing the relative populations of different rotamers (e.g., rotation around the amide bond or the bond connecting the phenyl ring to the nitrogen).

When placed in a simulated biological environment, such as the active site of an enzyme, MD simulations can predict the stability of the binding pose obtained from molecular docking. ugr.esnih.gov These simulations can highlight key protein-ligand interactions, the role of water molecules in mediating these interactions, and the conformational changes that may occur in both the ligand and the protein upon binding. acs.org

Table 3: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Description/Value |

|---|---|

| Force Field | CHARMM, AMBER, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Box Type | Cubic or Triclinic |

| Simulation Time | 50 - 200 nanoseconds (ns) |

| Time Step | 2 femtoseconds (fs) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Ensemble | NPT (Isothermal-isobaric) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogous this compound Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netmdpi.com For a series of this compound analogues, a QSAR model could be developed to predict their fungicidal, antibacterial, or other biological activities. nih.govnih.govnih.gov

The process involves several key steps:

Data Set Selection: A series of structurally similar compounds with experimentally measured biological activities (e.g., IC50 or EC50 values) is compiled. frontiersin.org

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be constitutional, topological, geometric, electrostatic, or quantum chemical in nature.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to create an equation linking a subset of descriptors to the biological activity. nih.govresearchgate.net

Validation: The model's statistical significance and predictive power are rigorously tested using internal validation (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). researchgate.netufv.br

A successful QSAR model can identify the key molecular features that enhance or diminish activity, providing valuable guidance for the design of new, more potent analogues. eijppr.comnih.gov For instance, a model might reveal that increased lipophilicity and the presence of an electron-withdrawing group at a specific position on the phenyl ring are correlated with higher fungicidal activity. nih.govfrontiersin.org

Table 4: Common Molecular Descriptors Used in QSAR Studies of Bioactive Amides

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity (MR) | Hydrophobicity and steric bulk |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity |

| 3D-QSAR | CoMFA/CoMSIA Steric and Electrostatic Fields | 3D shape and charge interactions |

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict the spectroscopic properties of this compound, which serves as a powerful tool for structure verification and interpretation of experimental spectra. chimia.chresearchgate.net

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov Comparing the predicted ¹H and ¹³C NMR spectra with experimental data helps in assigning peaks and confirming the proposed structure. The accuracy of these predictions is often sufficient to distinguish between different isomers or tautomers. frontiersin.org

Vibrational (IR and Raman) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities. nih.govresearchgate.net These correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretching, N-H bending, C-H stretching). While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement by applying a uniform scaling factor. uit.no This allows for a detailed assignment of the experimental IR and Raman spectra.

Table 5: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Characteristic Group in this compound

| Spectroscopy | Functional Group | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| ¹³C NMR | Amide Carbonyl (C=O) | 168 ppm | 165-170 ppm |

| ¹³C NMR | Keto Carbonyl (C=O) | 205 ppm | 200-208 ppm |

| ¹H NMR | Amide Proton (N-H) | 8.5 ppm | 8.0-9.0 ppm |

| IR | Amide C=O Stretch | 1685 cm⁻¹ (scaled) | 1660-1690 cm⁻¹ |

| IR | Keto C=O Stretch | 1730 cm⁻¹ (scaled) | 1715-1725 cm⁻¹ |

Mechanistic Investigations of Biological and Biochemical Interactions of N 2,3 Dimethylphenyl 3 Oxobutanamide

Target Identification and Receptor Binding Affinities of N-(2,3-Dimethylphenyl)-3-Oxobutanamide

The primary molecular target for the carboxamide and acetoacetanilide (B1666496) class of fungicides is the enzyme succinate (B1194679) dehydrogenase (SDH) , also known as mitochondrial Complex II. wikipedia.org This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain in aerobic organisms.

Research demonstrates that these compounds act as potent inhibitors of SDH. wikipedia.orgresearchgate.net The binding site has been identified with considerable precision. The inhibitor interacts with the quinone reduction site (the Qp site) within the SDH enzyme complex. wikipedia.org By occupying this site, the molecule physically obstructs the binding of the natural substrate, ubiquinone. This prevents the transfer of electrons from the enzyme's iron-sulfur clusters to ubiquinone, which is an essential step for the enzyme to complete its catalytic cycle and pass electrons to Complex III of the respiratory chain.

Elucidation of Molecular Pathways and Cellular Mechanisms of Action of this compound

The inhibition of succinate dehydrogenase by this compound and its analogs triggers a cascade of cellular events by disrupting two central metabolic pathways simultaneously:

The Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate (B1241708) within the TCA cycle. By inhibiting this step, the compound causes an accumulation of succinate and halts the cycle's progression. This prevents the regeneration of oxaloacetate and the production of reduced cofactors (NADH and FADH2) necessary for energy production. wikipedia.org

The Mitochondrial Electron Transport Chain (ETC): As Complex II of the ETC, SDH funnels electrons from the oxidation of succinate directly into the quinone pool. The binding of the inhibitor at the Qp site blocks this electron transfer. wikipedia.org This cessation of electron flow from Complex II to Complex III cripples the cell's ability to generate an electrochemical proton gradient across the inner mitochondrial membrane, which is the driving force for ATP synthesis by ATP synthase.

The ultimate cellular mechanism of action is the shutdown of aerobic respiration, leading to a severe energy deficit and ultimately causing cell death in susceptible fungi.

Structure-Activity Relationship (SAR) Studies of Analogous this compound Compounds

Structure-activity relationship (SAR) studies on carboxamide fungicides have been pivotal in the development of new agents with improved potency and a broader spectrum of activity. While specific SAR studies focusing on this compound are not detailed in the literature, extensive research on its analogs provides clear insights into the key structural requirements for fungicidal activity. researchgate.netnih.gov

Key findings from SAR studies on this chemical class include:

The Anilide Moiety: The substituted N-phenyl group is critical for activity. The nature and position of substituents on this ring significantly modulate the compound's ability to bind to the SDH enzyme. Research on related carboxamides shows that introducing branched alkyl substituents at the ortho position of the anilino moiety can broaden the spectrum of fungicidal activity. researchgate.net

The Amide Linker: The amide bond is essential for correctly orienting the aromatic ring within the binding pocket of the enzyme.

The Acetoacetyl Group: The β-ketoamide portion of the molecule is a key feature for interaction within the enzyme's active site.

Bioisosteric Replacements: The phenyl ring can be replaced with other aromatic heterocycles to function as a bioisostere. Studies on N-(thienyl)carboxamides, for instance, have shown that N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) groups can exhibit the same level of activity as the corresponding phenyl derivative, indicating they fit similarly into the target site. nih.gov

This suggests that the specific 2,3-dimethyl substitution pattern on the phenyl ring of this compound is a determining factor for its specific binding affinity and biological activity profile.

| Compound Class | Structural Variation | Impact on Activity | Reference |

|---|---|---|---|

| N-Phenylcarboxamides | Ortho-branched alkyl substituent on aniline (B41778) ring | Broader spectrum of fungicidal activity | researchgate.net |

| N-Thienylcarboxamides | Substitution at the 3-thienyl position | Lower activity compared to 2- or 4-thienyl substitution | nih.gov |

| N-Thienylcarboxamides | Substitution at the 2- or 4-thienyl position | Acts as an effective bioisostere of the phenyl group | nih.gov |

| Acetoacetanilides | Derivatization (e.g., to hydrazones) | Can produce novel compounds with potential antimicrobial activity | researchgate.net |

Interactions with Macromolecules: Proteins, DNA, and Lipids

The primary and most significant macromolecular interaction of this compound is its highly specific binding to the protein enzyme succinate dehydrogenase (SDH) . The interaction occurs within a well-defined binding pocket, the ubiquinone binding site (Qp site), which is composed of amino acid residues from several subunits of the SDH complex. wikipedia.org This binding is non-covalent and prevents the natural substrate, ubiquinone, from accessing the site, thereby inhibiting enzyme function.

There is no substantial evidence to suggest that this compound or its close analogs exert their primary biological effect through direct interactions with other macromolecules like DNA or lipids. The observed cellular toxicity is a direct downstream consequence of the specific inhibition of the SDH protein and the subsequent collapse of cellular energy metabolism.

Inhibition Kinetics and Enzymatic Mechanism Perturbations by this compound

The enzymatic mechanism perturbation caused by this compound and its analogs is the potent and specific inhibition of succinate dehydrogenase. Kinetic studies of Carboxin established that it acts as a powerful inhibitor of SDH. wikipedia.org The inhibition is reversible and highly specific to the electron transfer function of the enzyme.

The compound binds to the Qp site, preventing the reduction of ubiquinone to ubiquinol. This effectively uncouples the oxidation of succinate from the electron transport chain. The inhibition is generally considered non-competitive with respect to succinate but competitive with respect to ubiquinone, as it directly blocks the quinone binding site.

| Compound Class | Target Enzyme | Inhibition Type | Mechanism | Reference |

|---|---|---|---|---|

| Carboxamides (e.g., Carboxin) | Succinate Dehydrogenase (Complex II) | Reversible; Non-competitive vs. Succinate | Binds to the ubiquinone reduction site (Qp site), preventing electron transfer. | wikipedia.org |

| Spirotryprostatin A Derivatives | Succinate Dehydrogenase (Complex II) | Inhibitor | Molecular docking studies show binding within the SDH active site. | mdpi.comresearchgate.net |

Investigations into Antimicrobial and Antifungal Mechanisms of this compound Derivatives

The antifungal mechanism of this compound is rooted in its ability to inhibit mitochondrial respiration, as detailed in the sections above. By targeting the highly conserved SDH enzyme, the compound effectively shuts down energy production in a wide range of fungi.

Research into derivatives of related acetoacetanilides has demonstrated that the core structure is a versatile scaffold for creating new agents with varied antimicrobial properties. researchgate.netrjptonline.org For example, studies on the closely related N-(2,4-dimethylphenyl)-3-oxobutanamide have shown that it can be used as a starting material to synthesize hydrazone derivatives. researchgate.net These new molecules can then be screened for a range of biological activities.

Other research has focused on synthesizing various acetanilide (B955) derivatives and testing their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger. researchgate.net These studies confirm that the acetanilide framework is a promising basis for the development of novel antimicrobial compounds. researchgate.netrjptonline.orgnih.gov

| Derivative Class | Parent Compound | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|---|

| Hydrazones | N-(2,4-dimethylphenyl)-3-oxobutanamide | Not specified | Successful synthesis of new derivatives for biological screening. | researchgate.net |

| Various Acetanilides | Acetanilide | E. coli, P. aeruginosa, B. subtilis, B. cereus | Some derivatives showed significant zones of inhibition compared to streptomycin. | researchgate.netrjptonline.org |

| Substituted Acetanilide | Acetanilide | S. aureus, E. coli, A. niger | Compound showed good activity against the fungus A. niger. | researchgate.net |

| 2-Mercaptobenzothiazole Acetamides | 2-Mercaptobenzothiazole | Gram-positive and Gram-negative bacteria | Some derivatives showed significant antibacterial and antibiofilm activity. | nih.gov |

Applications and Advanced Materials Science Potential of N 2,3 Dimethylphenyl 3 Oxobutanamide

Utilization as Ligands in Coordination Chemistry and Catalysis

The β-ketoamide functionality in N-(2,3-dimethylphenyl)-3-oxobutanamide makes it an excellent candidate for use as a ligand in coordination chemistry. This group can exist in keto-enol tautomeric forms, allowing for the formation of stable chelate rings with a variety of metal ions. The enolate form can coordinate to a metal center through its two oxygen atoms, acting as a bidentate ligand. This coordination can influence the electronic properties and reactivity of the metal center, which is a key principle in the design of catalysts.

While specific studies on the catalytic applications of this compound are not extensively documented, research on related acetoacetamide (B46550) derivatives, such as the 2,6-dimethylphenyl isomer, highlights their utility as intermediates in the synthesis of more complex organic molecules and as reagents in various organic reactions, with potential applications in catalysis. The steric and electronic effects of the 2,3-dimethylphenyl group in the target compound are expected to modulate the properties of its metal complexes, potentially leading to catalysts with unique selectivity and activity. For instance, the methyl groups on the phenyl ring can influence the solubility of the resulting metal complexes and the steric environment around the metal center, which can be crucial in catalytic processes.

Table 1: Potential Coordination Modes of this compound

| Tautomeric Form | Coordinating Atoms | Potential Metal Ions |

| Enolate | O, O | Transition metals (e.g., Cu, Ni, Co), Lanthanides |

| Keto | O (carbonyl), O (amide) | Alkali metals, Alkaline earth metals |

Integration into Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional structures. The this compound molecule contains key features that enable its participation in supramolecular assemblies. The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

A study on the closely related compound, N-(2,3-dimethylphenyl)acetamide, revealed that molecules are linked into supramolecular chains through intermolecular N-H···O hydrogen bonds. nih.gov This provides strong evidence that this compound, with its additional hydrogen bonding sites, would also be capable of forming such self-assembled systems. The 2,3-dimethylphenyl substituent can further influence the packing of these assemblies through van der Waals interactions and by introducing a degree of steric control over the final architecture. The ability to form predictable, ordered structures is a cornerstone of developing new materials with tailored properties for applications such as crystal engineering and drug delivery.

Role in the Development of Chemical Probes and Biosensors

The development of chemical probes and biosensors often relies on molecules that can selectively interact with an analyte of interest and produce a detectable signal. The β-dicarbonyl moiety in this compound can serve as a recognition site for certain metal ions or other species. Upon binding, changes in the electronic structure of the molecule could lead to a change in its fluorescence or absorbance properties, forming the basis of a sensor.

Furthermore, the aromatic ring of this compound can be functionalized to introduce fluorophores or other signaling units. The acetoacetamide portion can also be used as a reactive handle to attach the molecule to other platforms, such as polymers or nanoparticles, to create more complex sensor systems. While specific research on this compound in this area is not yet prevalent, the fundamental chemistry of acetoacetamides suggests a strong potential for its use in the design of novel chemosensors.

Potential in Agricultural Chemistry and Crop Protection Research

In the field of agricultural chemistry, there is a continuous search for new molecules that can act as effective and environmentally benign pesticides or herbicides. The biological activity of acetoacetamide derivatives has been noted in some contexts. For instance, some studies on related compounds have explored their potential antimicrobial properties.

The structure of this compound could potentially interact with biological targets in pests or weeds. The lipophilic nature of the dimethylphenyl group might facilitate its transport across cell membranes. Research in this area would involve screening the compound for its biological activity against various agricultural pests and understanding its mode of action. While direct evidence for its application in crop protection is currently limited, the chemical scaffold represents a starting point for the synthesis of new agrochemicals.

Applications in Advanced Polymer and Material Synthesis

This compound can serve as a valuable monomer or building block in the synthesis of advanced polymers and materials. The active methylene (B1212753) group situated between the two carbonyls is a key reactive site. This group can participate in a variety of polymerization reactions, such as Knoevenagel condensation with aldehydes, to form polymers with conjugated backbones. Such polymers are often investigated for their electronic and optical properties, with potential applications in organic electronics.

Additionally, acetoacetylated compounds are known to be used in the formulation of cross-linkable resins and coatings. The β-dicarbonyl group can react with various cross-linking agents, such as isocyanates or melamine-formaldehyde resins, to form durable polymer networks. The incorporation of the 2,3-dimethylphenyl group would be expected to enhance the thermal stability and mechanical properties of the resulting materials. Research on the use of related acetoacetamide derivatives in the production of specialty chemicals and materials supports this potential application.

Table 2: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-reactant | Resulting Polymer Type | Potential Properties |

| Knoevenagel Condensation | Dialdehydes | Polyesters with pendant acetoacetate (B1235776) groups | Cross-linkable, functionalizable |

| Michael Addition | Acrylates | Polyacrylates with acetoacetamide side chains | Adhesives, coatings |

| Polycondensation | Diisocyanates | Polyurethanes | Thermally stable, mechanically robust |

Future Research Directions and Unexplored Avenues for N 2,3 Dimethylphenyl 3 Oxobutanamide Research

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and the pursuit of novel applications. For N-(2,3-dimethylphenyl)-3-oxobutanamide and its related N-aryl-3-oxobutanamide structures, the future holds significant promise. While foundational research has established their synthesis and basic reactivity, the next wave of scientific inquiry is poised to explore more sophisticated and impactful avenues. These future directions are aimed at unlocking the full potential of this class of compounds, from discovering new biological functions to engineering advanced materials. The following sections outline key areas where focused research could yield substantial breakthroughs.

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-3-oxobutanamide, and how do reaction conditions influence yield?

Methodological Answer: The most reliable synthesis involves oxidation of 3-oxobutanamide derivatives using (diacetoxyiodo)benzene (DIB). Substrates with varying substituents on the aromatic ring (e.g., chloro, methoxy) undergo efficient transformation to dichloroacetamides. Key factors include:

- Reagent stoichiometry : Use 2 equivalents of DIB for complete conversion.

- Solvent system : Dichloromethane (DCM) at 0–25°C minimizes side reactions.

- Substituent tolerance : Substituent position (ortho, meta, para) on the phenyl ring has minimal impact on yield, as demonstrated by substrates like N-(2-chlorophenyl)-3-oxobutanamide and N-(4-methoxyphenyl)-3-oxobutanamide .

Q. Table 1: Substituent Tolerance in DIB-Mediated Synthesis

| Substituent Position | Example Compound | Yield Range |

|---|---|---|

| 2-Chloro | N-(2-chlorophenyl)-3-oxobutanamide | 75–85% |

| 4-Methoxy | N-(4-methoxyphenyl)-3-oxobutanamide | 80–88% |

| 2,3-Dimethyl | This compound | 78–82% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for graphical representation. SHELX validates bond lengths/angles against established databases, while ORTEP aids in visualizing molecular geometry and thermal ellipsoids .

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C DEPT-135 to distinguish CH₂/CH₃ groups.

- IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹.

- Validation : Cross-check crystallographic data with checkCIF (CCDC) to identify outliers in displacement parameters or bond distortions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for the compound’s electronic properties?

Methodological Answer: Discrepancies often arise from inadequate basis sets or solvent effects in DFT calculations. To address this:

- Basis set optimization : Use B3LYP/6-311++G(d,p) for higher accuracy in electron density mapping.

- Solvent correction : Apply the SMD model to simulate DMSO or aqueous environments.

- Experimental validation : Compare computed HOMO-LUMO gaps with UV-Vis spectra (λmax ~250–300 nm). If mismatched, re-optimize using time-dependent DFT (TD-DFT) .

Q. What strategies are recommended for analyzing the compound’s interactions with biological targets, considering its structural features?

Methodological Answer:

- Solubility optimization : Prepare stock solutions in DMSO (>10 mg/mL) to ensure bioavailability .

- Docking studies : Use the compound’s amide and ketone groups as hydrogen-bond donors/acceptors in AutoDock Vina. Compare with analogs like Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) to identify conserved binding motifs .

- In vitro assays : Test inhibition of glucose transporters (GLUT1/GLUT4) via competitive ELISA, referencing Fasentin’s mechanism .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer: Common challenges include:

- Disorder in the dimethylphenyl group : Apply PART commands in SHELXL to model split positions .

- Twinned crystals : Use the TWIN/BASF commands in SHELXL for high-resolution data (e.g., <1.0 Å) .

- Validation pitfalls : Address "Alert Level A" errors in checkCIF by re-examining hydrogen placement (e.g., riding models for CH₃ groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.